4-[2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride
Overview
Description
4-[2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazole ring fused with a benzimidazole ring, which is further connected to a morpholine ring The dihydrochloride form indicates the presence of two hydrochloride ions, making it a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Einhorn–Brunner reaction or the Pellizzari reaction.
Fusion with Benzimidazole: The triazole ring is then fused with a benzimidazole ring through cyclization reactions, often involving acid-catalyzed cyclization.
Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring to the fused triazole-benzimidazole structure. This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and benzimidazole rings.
Reduction: Reduction reactions can occur, especially at the double bonds within the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
4-[2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and benzimidazole rings allow for hydrogen bonding and π-π interactions with target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Benzimidazole: Known for its broad spectrum of pharmacological properties.
Morpholine: Commonly used in chemical synthesis and pharmaceuticals.
Uniqueness
4-[2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride is unique due to its fused triazole-benzimidazole structure, which provides a distinct set of chemical and biological properties. This fusion enhances its potential as a multifunctional pharmacophore, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-[2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O.2ClH/c1-12-16-15-19(7-6-18-8-10-21-11-9-18)13-4-2-3-5-14(13)20(15)17-12;;/h2-5H,6-11H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLKOWPQRIRAQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CCN4CCOCC4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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